molecular formula C8H8N2 B116722 4-methyl-4H-pyrrolo[3,2-b]pyridine CAS No. 148807-01-6

4-methyl-4H-pyrrolo[3,2-b]pyridine

Cat. No. B116722
M. Wt: 132.16 g/mol
InChI Key: SELLQELQMGEERR-UHFFFAOYSA-N
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Description

“4-methyl-4H-pyrrolo[3,2-b]pyridine” is a type of organic compound that belongs to the class of heterocyclic compounds . It is one of the isomers of methylpyridine . This compound is a building block for the synthesis of other heterocyclic compounds .


Synthesis Analysis

The synthesis of “4-methyl-4H-pyrrolo[3,2-b]pyridine” involves several steps. One of the methods involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H . Another method involves the use of β-enamino imide, aromatic aldehydes, and malononitrile .


Molecular Structure Analysis

The molecular structure of “4-methyl-4H-pyrrolo[3,2-b]pyridine” is complex and involves a pyrrolopyridine core . This core is essential for its biological activity .


Chemical Reactions Analysis

The chemical reactions involving “4-methyl-4H-pyrrolo[3,2-b]pyridine” are diverse. The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system . The reactions involve various catalysts and conditions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Four-Component Synthesis: A study by Li, Fan, Qi, and Zhang (2020) detailed a metal-free method to synthesize poly-substituted pyrrolo[3,2-c]pyridin-4-one derivatives, indicating potential utility in creating various chemical structures, including those related to 4-methyl-4H-pyrrolo[3,2-b]pyridine (Li et al., 2020).
  • Photochemical Behavior: A study by Jones and Phipps (1975) explored the photochemical behavior of pyrrolo-[3,2-b]pyridin-2-ones, contributing to understanding the photochemical properties of similar compounds like 4-methyl-4H-pyrrolo[3,2-b]pyridine (Jones & Phipps, 1975).

Potential Biological and Pharmaceutical Applications

  • Biological Activity: Wójcicka and Redzicka (2021) reviewed the biological activities of pyrrolo[3,4-c]pyridine derivatives, a structurally similar group, highlighting their potential in treating various diseases, which could imply similar applications for 4-methyl-4H-pyrrolo[3,2-b]pyridine (Wójcicka & Redzicka, 2021).
  • Antineoplastic Agents: Nguyen et al. (1987) synthesized pyrido[3',4':4,5]pyrrolo[3,2-c]pyridines, which showed significant cytotoxicity on cultured cells and antitumor properties in vivo, suggesting a potential application of 4-methyl-4H-pyrrolo[3,2-b]pyridine in cancer research (Nguyen et al., 1987).

properties

IUPAC Name

4-methylpyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-10-6-2-3-7-8(10)4-5-9-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELLQELQMGEERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C2C1=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-4H-pyrrolo[3,2-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Minakata, S Itoh, M Komatsu… - Journal of physical …, 1993 - Wiley Online Library
The contribution of the polarized resonance structures to 7‐methyl‐7H‐pyrrolo[2,3,‐b]pyridine and 4‐methyl‐4H‐pyrrolo [3,2‐b] pyridine, which have recently attracted much attention in …
Number of citations: 5 onlinelibrary.wiley.com
G Van Baelen, S Hostyn, L Dhooghe… - Bioorganic & medicinal …, 2009 - Elsevier
Based on the indoloquinoline alkaloids cryptolepine (1), neocryptolepine (2), isocryptolepine (3) and isoneocryptolepine (4), used as lead compounds for new antimalarial agents, a …
Number of citations: 89 www.sciencedirect.com
S Minakata - J. Am. Chem. Soc, 1988 - ir.library.osaka-u.ac.jp
Osaka University Knowledge Archive : OUKA Page 1 Title STUDIES ON SYNTHESIS AND APPLICATION OF FUNCTIONALIZED AZAINDOLES Author(s) Minakata, Satoshi Citation …
Number of citations: 2 ir.library.osaka-u.ac.jp

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